molecular formula C27H37NO3 B123364 Decyl(2-hydroxyethyl)-carbamic Acid 9H-Fluoren-9-ylmethyl Ester CAS No. 239088-19-8

Decyl(2-hydroxyethyl)-carbamic Acid 9H-Fluoren-9-ylmethyl Ester

Cat. No. B123364
M. Wt: 423.6 g/mol
InChI Key: IJILTKKYTDZGGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Decyl(2-hydroxyethyl)-carbamic Acid 9H-Fluoren-9-ylmethyl Ester, also known as DEC-HEMA, is a derivative of the carbamic acid family and is used in a variety of scientific research applications. It is a colorless, water-soluble compound with a wide range of uses in the laboratory and in the pharmaceutical industry. DEC-HEMA is synthesized through a reaction between decyl alcohol and hydroxyethyl carbamate. This compound is widely used in the synthesis of various organic compounds and as a reagent for the preparation of drug molecules.

Scientific Research Applications

Synthesis and Characterization

Decyl(2-hydroxyethyl)-carbamic Acid 9H-Fluoren-9-ylmethyl Ester, and its derivatives, are primarily used in the synthesis and characterization of complex organic compounds. For instance, it is involved in the synthesis of 2‐(9H‐Fluoren‐9‐ylmethoxycarbonylamino)‐thiazole‐4‐carboxylic acid, which has been prepared from 3‐bromopyruvic acid and (aminothioxomethyl)carbamic acid 9H‐fluoren‐9‐ylmethyl ester (N‐Fmoc‐thiourea), derived from potassium thiocyanate. This showcases the compound's utility in creating complex molecules with potential applications in various scientific fields, such as medicinal chemistry and materials science (Le & Goodnow, 2004).

Crystallography and Molecular Structure Analysis

In crystallography, this compound has been instrumental in analyzing molecular structures. For example, N-(Fluoren-9-ylmethoxycarbonyl)-l-isoleucine's crystal structure was studied, and the molecular plane of the O=C—NH—Cα unit was observed to be slightly pyramidalized. This study provides insights into the molecule's geometric and electronic structure, which are critical in understanding its reactivity and interaction with other molecules (Yamada et al., 2008).

Polymer Synthesis and Characterization

The compound is also used in polymer chemistry. For instance, it's involved in the synthesis of blue-light-emitting copolymers of 9,9-dihexylfluorene and 9-arylcarbazole. These copolymers display high glass transition temperatures and are studied for their physical properties, such as photoluminescence and quantum yield, indicating the compound's potential applications in the field of optoelectronic materials (Wong et al., 2005).

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-decyl-N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37NO3/c1-2-3-4-5-6-7-8-13-18-28(19-20-29)27(30)31-21-26-24-16-11-9-14-22(24)23-15-10-12-17-25(23)26/h9-12,14-17,26,29H,2-8,13,18-21H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJILTKKYTDZGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN(CCO)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00514172
Record name (9H-Fluoren-9-yl)methyl decyl(2-hydroxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

423.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Decyl(2-hydroxyethyl)-carbamic Acid 9H-Fluoren-9-ylmethyl Ester

CAS RN

239088-19-8
Record name (9H-Fluoren-9-yl)methyl decyl(2-hydroxyethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00514172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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